3-amino-2-bromo-N-methylbenzamide
Overview
Description
3-amino-2-bromo-N-methylbenzamide is a chemical compound with the CAS Number: 1566963-26-5 . It has a molecular weight of 229.08 and is usually in the form of a powder .
Molecular Structure Analysis
The molecular structure of 3-amino-2-bromo-N-methylbenzamide consists of a benzamide core with a bromine atom at the 2nd position and a methyl group at the nitrogen atom . The IUPAC name of the compound is C8H8BrNO .Physical And Chemical Properties Analysis
3-amino-2-bromo-N-methylbenzamide is a powder at room temperature . The compound has a molecular weight of 229.08 .Scientific Research Applications
Synthesis of Chlorantraniliprole
Thermal Stability Research
Yunbo Cong and Chunsheng Cheng (2021) conducted a study on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) using dynamic DSC curves to obtain thermodynamic data like activation energy and initial decomposition temperature. This research is crucial for understanding the stability and safety aspects of chemicals under thermal stress, highlighting the significance of such derivatives in material science (Yunbo Cong & Chunsheng Cheng, 2021).
Copper-Catalyzed Amination
The compound's relevance extends to its participation in copper-catalyzed direct amination processes. Haibo Zhao et al. (2010) developed a methodology for the amination of ortho-functionalized haloarenes, including derivatives similar to 3-amino-2-bromo-N-methylbenzamide, using sodium azide as the amino source. This process underlines the compound's applicability in organic synthesis, offering a pathway to synthesize ortho-functionalized aromatic amines efficiently (Haibo Zhao, H. Fu, & R. Qiao, 2010).
PARP Inhibition for Cancer Therapy
Moreover, derivatives of 3-amino-2-bromo-N-methylbenzamide have been explored for their potential in cancer therapy, specifically as poly(ADP-ribose) polymerase (PARP) inhibitors. M. Pavlovic et al. (2020) synthesized ruthenium(II)-arene complexes bearing benzamide derivatives, including those related to 3-amino-2-bromo-N-methylbenzamide, showing significant antiproliferative activity in breast cancer cells. This research highlights the compound's potential role in the development of novel cancer therapeutics through inhibition of PARP enzyme activity (M. Pavlovic et al., 2020).
Safety And Hazards
The safety information available indicates that 3-amino-2-bromo-N-methylbenzamide has several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
3-amino-2-bromo-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKAULDQRANFKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-bromo-N-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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